GSK6853

Overview

Description

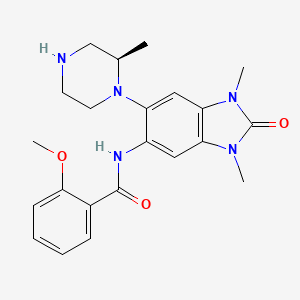

GSK6853 is a chemical probe specifically designed to inhibit the bromodomain and PHD finger-containing protein 1 (BRPF1). BRPF1 is a scaffolding protein that plays a crucial role in the assembly of histone acetyltransferase complexes, which are involved in the regulation of gene expression through chromatin modification .

Mechanism of Action

Target of Action

GSK6853 is a chemical probe for the bromodomains of the BRPF (Bromodomain and PHD Finger-containing) family of proteins, specifically BRPF1 . BRPF1, BRPF2 (BRD1), and BRPF3 are important scaffolding proteins that assemble HAT complexes of the MOZ/MORF family .

Mode of Action

This compound exhibits potent binding to full-length endogenous BRPF1 . It shows a greater than 1600-fold selectivity over all other bromodomains tested . This selective binding inhibits the interaction of BRPF1 with its targets, leading to changes in the cellular functions associated with these targets .

Biochemical Pathways

The BRPF family of proteins, including BRPF1, are involved in assembling HAT complexes of the MOZ/MORF family . These MYST complexes play crucial roles in DNA repair, recombination, replication, and transcription activation . By inhibiting BRPF1, this compound can potentially affect these biochemical pathways.

Pharmacokinetics

This compound has excellent aqueous solubility and bioavailability . It has a logD pH 7.4 of 2.0, a solubility of 140 μg/mL, and a bioavailability of 85% when administered via intraperitoneal injection in mice . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, contributing to its bioavailability.

Result of Action

The inhibition of BRPF1 by this compound can lead to changes in the cellular functions associated with BRPF1. For instance, in a NanoBRET™ cellular target engagement assay, BRPF1 showed a dose-dependent displacement from histone H3.3, with a cellular IC50 of 20 nM . This suggests that this compound can effectively disrupt the interaction of BRPF1 with histones, potentially affecting gene expression and other cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Additionally, the presence of other proteins or compounds in the cellular environment can potentially affect the selectivity and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK6853 involves multiple steps, including the formation of a benzimidazolone core and subsequent functionalization to achieve the desired selectivity and potency. The synthetic route typically starts with the preparation of the benzimidazolone intermediate, followed by various functional group modifications to enhance its binding affinity and selectivity for BRPF1 .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: GSK6853 primarily undergoes substitution reactions during its synthesis. The key steps involve nucleophilic substitution to introduce various functional groups that enhance its binding properties .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include benzimidazolone precursors, nucleophiles, and various catalysts to facilitate the substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .

Major Products: The major product of these reactions is this compound itself, which is characterized by its high selectivity and potency for BRPF1. The final product is typically purified using chromatographic techniques to achieve the required purity for research applications .

Scientific Research Applications

GSK6853 is widely used in scientific research to study the role of BRPF1 in gene regulation and chromatin modification. Its high selectivity and potency make it an invaluable tool for investigating the biological functions of BRPF1 and its involvement in various diseases, including cancer and cardiovascular disorders .

In addition to its use in basic research, this compound is also employed in drug discovery efforts to identify potential therapeutic targets and develop new treatments for diseases associated with dysregulated gene expression .

Comparison with Similar Compounds

GSK6853 is unique in its high selectivity and potency for BRPF1 compared to other bromodomain inhibitors. Similar compounds include GSK5959, which has lower aqueous solubility and affinity for BRPF1, and other bromodomain inhibitors such as I-BET762, RVX-208, OTX-015, and CPI-0610, which target different bromodomains .

This compound stands out due to its superior selectivity and potency, making it a preferred choice for research applications involving BRPF1 .

Properties

IUPAC Name |

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWDVNSBYDXPIO-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

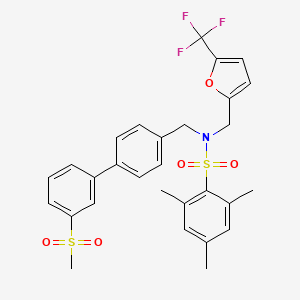

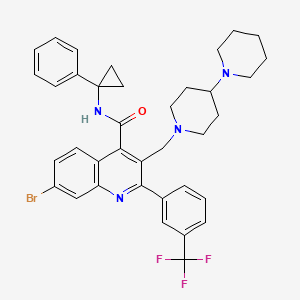

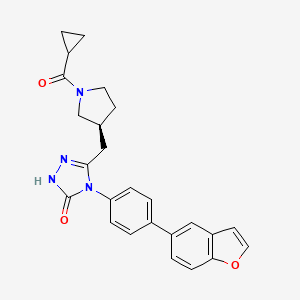

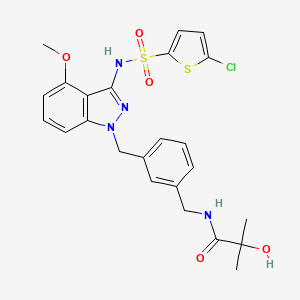

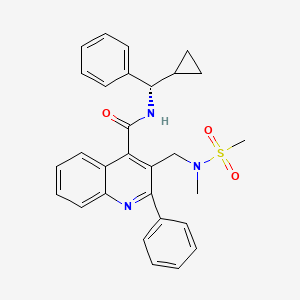

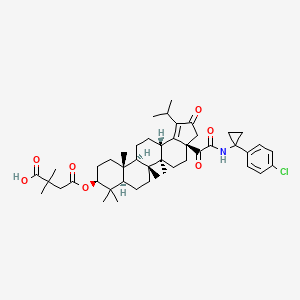

Feasible Synthetic Routes

Q1: How does GSK6853 interact with its target, BRPF1, and what are the downstream effects of this interaction?

A1: this compound selectively binds to the bromodomain of BRPF1, [] preventing its interaction with acetylated lysine residues on histones. [] While the precise downstream effects of inhibiting BRPF1 are still under investigation, it is known to play a role in gene expression regulation. [] Further research is needed to fully elucidate the specific pathways and cellular processes affected by this compound-mediated BRPF1 inhibition.

Q2: Were any off-target effects observed for this compound in the studies?

A2: Interestingly, one study revealed that this compound, alongside other epigenetic probes, displayed off-target inhibition of the efflux transporter ABCG2. [] This unexpected finding highlights the importance of thoroughly evaluating the selectivity of chemical probes and considering potential off-target effects when interpreting experimental results.

Q3: What analytical techniques were employed to study this compound and its interactions?

A3: Researchers utilized a chemical proteomics approach involving a photoaffinity probe (photo-BS) to investigate this compound's interactions with endogenous bromodomain-containing proteins (BCPs) in living cells. [] This technique allowed for the identification of both known and novel targets of this compound, providing valuable insights into its selectivity profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.